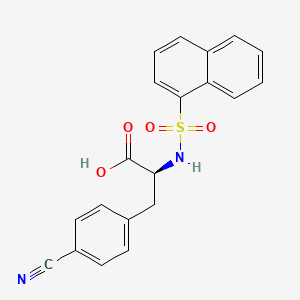
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a cyano group, a naphthalene sulfonyl group, and a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is reacted with chlorosulfonic acid to form naphthalene sulfonyl chloride.
Coupling with L-Phenylalanine: The naphthalene sulfonyl chloride is then reacted with L-phenylalanine in the presence of a base such as triethylamine to form N-(naphthalene-1-sulfonyl)-L-phenylalanine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and phenylalanine moieties.
Reduction: Reduced forms of the cyano and sulfonyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonyl and phenylalanine moieties can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-(naphthalene-1-sulfonyl)-D-phenylalanine: The D-isomer of the compound.
4-Cyano-N-(benzene-1-sulfonyl)-L-phenylalanine: A similar compound with a benzene sulfonyl group instead of a naphthalene sulfonyl group.
4-Cyano-N-(naphthalene-1-sulfonyl)-L-tyrosine: A similar compound with a tyrosine moiety instead of phenylalanine.
Uniqueness
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is unique due to the combination of its cyano, naphthalene sulfonyl, and phenylalanine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
80852-44-4 |
|---|---|
Molecular Formula |
C20H16N2O4S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O4S/c21-13-15-10-8-14(9-11-15)12-18(20(23)24)22-27(25,26)19-7-3-5-16-4-1-2-6-17(16)19/h1-11,18,22H,12H2,(H,23,24)/t18-/m0/s1 |
InChI Key |
BZAPTQJBMNCSQJ-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)C#N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















